molecular formula C18H19N5O2 B2511925 1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326833-37-7

1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2511925
CAS No.: 1326833-37-7
M. Wt: 337.383
InChI Key: HWKJWNGVUBTXHY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:

    1-(4-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the methoxy group.

    1-(3-Methoxyphenyl)-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different alkyl group on the nitrogen.

    1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the pyridinyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and binding properties.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-propyl-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-9-20-18(24)16-17(13-7-10-19-11-8-13)23(22-21-16)14-5-4-6-15(12-14)25-2/h4-8,10-12H,3,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKJWNGVUBTXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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